3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core, substituted with a benzyl group and a thioether linkage to an oxazole ring, making it a unique structure with potential for various scientific research applications.
Properties
IUPAC Name |
3-benzyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-22-15-13-21(14-16-22)26-29-25(19(2)34-26)18-35-28-30-24-12-8-7-11-23(24)27(32)31(28)17-20-9-5-4-6-10-20/h4-16H,3,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKPRIEMWMKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method is the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant . This method is efficient and environmentally friendly, as it does not require a metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Biological Activities
Recent studies suggest that compounds similar to 3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one exhibit significant biological activities:
- Anticancer Activity : Compounds featuring quinazoline moieties have been investigated for their potential to inhibit cancer cell proliferation. They may act by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The presence of the oxazole ring has been associated with antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : Preliminary findings indicate that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Case Studies
Several studies have documented the biological effects of related compounds:
- Anticancer Studies : A study demonstrated that derivatives of quinazoline showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Testing : Research on compounds with similar structures revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .
- Anti-inflammatory Research : In vitro studies indicated that certain derivatives significantly reduced pro-inflammatory cytokines in macrophage models, highlighting their potential as therapeutic agents in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinazolinone core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thioether and oxazole moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-one: Another quinazolinone derivative with a simpler structure.
4-(2-phenylethyl)quinazolin-2(1H)-one: Features a phenylethyl group instead of a benzyl group.
2-(4-methoxyphenyl)quinazolin-4(3H)-one: Contains a methoxy group on the phenyl ring.
Uniqueness
3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a benzyl group, and a thioether linkage to an oxazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Biological Activity
The compound 3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects based on various studies.
Chemical Structure
The chemical structure of the compound can be characterized by the following components:
- Benzyl group : Contributes to hydrophobic interactions.
- Oxazole ring : Known for its biological activity, particularly in medicinal chemistry.
- Dihydroquinazolinone moiety : Associated with various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of quinazoline have shown significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | U-937 (leukemia) | 49.40 | |
| Compound B | SK-MEL-1 (melanoma) | 59.60 | |
| Compound C | MCF7 (breast cancer) | 69.20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways associated with diabetes.
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | α-glucosidase | 143.54 (compared to standard acarbose) | |
| Compound E | Dipeptidyl peptidase IV (DPP-IV) | 120.00 |
The inhibition of α-glucosidase suggests potential use in managing postprandial hyperglycemia.
The mechanism of action for the biological activities of this compound is hypothesized to involve:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases.
- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to enzyme active sites, inhibiting their function and thereby altering metabolic pathways.
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
- Study on Anticancer Activity : A study involving a series of quinazoline derivatives demonstrated that modifications at specific positions significantly enhanced antiproliferative activity against multiple cancer cell lines, suggesting structure-activity relationships that could be beneficial in drug design.
- Diabetes Management : Another study focused on the α-glucosidase inhibitory activity showed that certain structural modifications led to improved efficacy compared to existing antidiabetic agents like acarbose.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
